3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one
Overview
Description
3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one is a heterocyclic compound with a pyrazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one typically involves the reaction of pyrazine derivatives with chlorinating and fluorinating agents. One common method includes the chlorination of pyrazine followed by the introduction of a difluoromethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, optimizing the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrazine-2,3-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of pyrazine-2-ol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines, thiols, or alkoxides, forming various substituted pyrazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Pyrazine-2,3-dione derivatives.
Reduction: Pyrazine-2-ol derivatives.
Substitution: Substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in drug development, particularly in the design of novel anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes involved in cell wall synthesis, leading to cell lysis and death. In medicinal chemistry, it may interact with cellular receptors or enzymes, altering signaling pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloropyrazine-2-carbonitrile: Another pyrazine derivative with similar reactivity but different functional groups.
2,3-Dichloropyrazine: A compound with two chlorine atoms on the pyrazine ring, exhibiting different chemical properties and reactivity.
Uniqueness
3-Chloro-1-(difluoromethyl)pyrazin-2(1H)-one is unique due to the presence of both chlorine and difluoromethyl groups, which impart distinct electronic and steric effects. These effects influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
3-chloro-1-(difluoromethyl)pyrazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF2N2O/c6-3-4(11)10(5(7)8)2-1-9-3/h1-2,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRFDVAMBVVXGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=N1)Cl)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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